molecular formula C15H10Cl2O3 B1292314 4-Acetoxy-2',5'-dichlorobenzophenone CAS No. 150347-05-0

4-Acetoxy-2',5'-dichlorobenzophenone

Cat. No. B1292314
CAS RN: 150347-05-0
M. Wt: 309.1 g/mol
InChI Key: JTDAYFLJPGBDNJ-UHFFFAOYSA-N
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Description

4-Acetoxy-2',5'-dichlorobenzophenone is a chemical compound that is related to various synthesized derivatives studied for their molecular structure and potential applications. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their chemical behavior, which can be informative for understanding the properties and reactions of this compound.

Synthesis Analysis

The synthesis of related compounds involves the formation of azlactones, which are then further processed to yield various phenylpropenoic acid derivatives. For instance, 4-(4'-Acetoxybenzylidene)-2-methyl-5-oxazolone was synthesized and upon basic hydrolysis, it yielded unexpected derivatives such as 2-acetoxy-3-(p-hydroxyphenyl)-propenoic acid . This indicates that the synthesis of similar acetoxy compounds may involve multiple steps and can lead to unexpected products, depending on the reaction conditions.

Molecular Structure Analysis

The molecular structure of synthesized compounds is often confirmed using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid was confirmed by X-ray crystallography, which revealed the formation of an α-acetoxy propenoic acid with a trans extended side acid side chain conformation . These techniques are crucial for determining the precise molecular configuration of synthesized compounds, which is essential for understanding their chemical behavior.

Chemical Reactions Analysis

The chemical reactions of acetoxy compounds can lead to various derivatives, as seen in the basic hydrolysis of 4-(4'-Acetoxybenzylidene)-2-methyl-5-oxazolone, which produced phenylpropenoic acid derivatives . Additionally, the treatment with acetic acid formed different acetoxy derivatives, indicating that the chemical environment plays a significant role in determining the reaction pathway and the final products.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their crystalline structure and spectral values. For instance, compound 2 crystallized with a molecule of acetic acid and exhibited specific cell dimensions, which are indicative of its solid-state structure . The NMR spectral values provide information about the compound in solution, revealing the existence of the enolic ester . These properties are important for understanding the behavior of the compound under different conditions and for potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Behavior

  • Chemical Synthesis and Structural Analysis : The chemical behavior of compounds related to 4-Acetoxy-2',5'-dichlorobenzophenone, particularly in the synthesis and structural determination of complex organic molecules, has been explored. For instance, the synthesis of 4-(4′-acetoxybenzylidene)-2-methyl-5-oxazolone and its derivatives, with structures confirmed by NMR spectroscopy and X-ray crystallography, highlights the compound's relevance in organic chemistry research (Haasbroek, Oliver, & Carpy, 2003).

  • Mechanistic Insights into Aryloxenium Ions : Research involving derivatives of this compound has provided insights into the chemistry of aryloxenium ions, which are intermediates in phenol oxidations. These studies, involving uncatalyzed and acid-catalyzed decomposition of related compounds, have contributed to understanding the mechanistic pathways in organic reactions (Novak & Glover, 2005).

Environmental and Analytical Chemistry

  • Detection of UV Absorbers in Environmental Samples : The determination of hydroxylated benzophenone UV absorbers in water samples, using solid-phase extraction and liquid chromatography-tandem mass spectrometry, demonstrates the compound's relevance in environmental monitoring. This research underscores the importance of analytical methods for detecting chemicals related to this compound in aquatic environments (Negreira et al., 2009).

Pharmacological Applications

  • Synthesis and Biological Activities of Oxadiazole Derivatives : The synthesis and characterization of oxadiazole derivatives from starting materials related to this compound have been explored for their potential analgesic and anti-inflammatory activities. This research illustrates the compound's utility in developing novel therapeutic agents (Dewangan et al., 2015).

Materials Science

  • Nonlinear Optical Properties : The synthesis of hydrazones from compounds structurally related to this compound and the investigation of their nonlinear optical properties have significant implications for optical device applications. These studies contribute to the development of materials for optical limiters and switches (Naseema et al., 2010).

properties

IUPAC Name

[4-(2,5-dichlorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O3/c1-9(18)20-12-5-2-10(3-6-12)15(19)13-8-11(16)4-7-14(13)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDAYFLJPGBDNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641732
Record name 4-(2,5-Dichlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

150347-05-0
Record name 4-(2,5-Dichlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4'-Acetoxy-2,5-dichlorobenzophenone is prepared by treating 4'-Hydroxy-2,5-dichlorobenzophenone, which is prepared by the Friedel-Crafts acylation of phenol with 2,5-dichlorobenzoyl-chloride, with acetyl chloride.
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